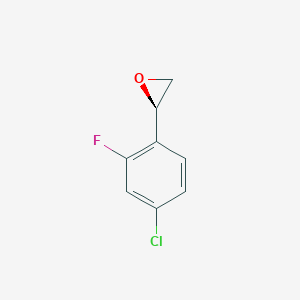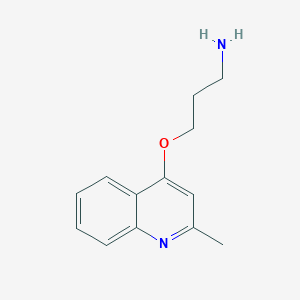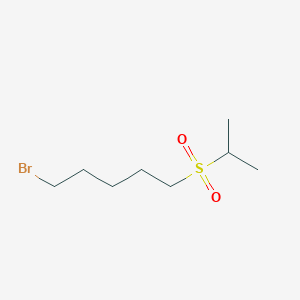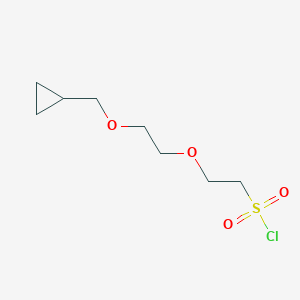
(S)-2-(4-Chloro-2-fluorophenyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(4-Chloro-2-fluorophenyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound features a chiral center, making it optically active. The presence of chlorine and fluorine atoms on the phenyl ring adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Chloro-2-fluorophenyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of (S)-2-(4-Chloro-2-fluorophenyl)ethene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Catalysts such as titanium silicalite-1 (TS-1) can be employed to enhance the epoxidation process. The use of environmentally friendly oxidants like hydrogen peroxide is also preferred to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Chloro-2-fluorophenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols or amines.
Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Further oxidation can lead to the formation of diols or other oxygenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium hydroxide (KOH) in solvents such as ethanol or water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: β-substituted alcohols or amines.
Reduction: Corresponding diols.
Oxidation: Diols or other oxygenated products.
Scientific Research Applications
(S)-2-(4-Chloro-2-fluorophenyl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and their biological activity.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-(4-Chloro-2-fluorophenyl)oxirane involves the interaction of its epoxide ring with various molecular targets. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in both chemical synthesis and biological systems. The compound can interact with enzymes, leading to the formation of covalent adducts that can inhibit enzyme activity or alter substrate specificity.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(4-Chlorophenyl)oxirane
- (S)-2-(4-Fluorophenyl)oxirane
- (S)-2-(4-Bromo-2-fluorophenyl)oxirane
Uniqueness
(S)-2-(4-Chloro-2-fluorophenyl)oxirane is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different selectivity and efficiency in chemical reactions and biological assays.
Properties
Molecular Formula |
C8H6ClFO |
|---|---|
Molecular Weight |
172.58 g/mol |
IUPAC Name |
(2S)-2-(4-chloro-2-fluorophenyl)oxirane |
InChI |
InChI=1S/C8H6ClFO/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2/t8-/m1/s1 |
InChI Key |
IDCFGTBFMIMIMF-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@@H](O1)C2=C(C=C(C=C2)Cl)F |
Canonical SMILES |
C1C(O1)C2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-2-[1-(3-fluorophenyl)cyclopropyl]acetic acid](/img/structure/B15309945.png)





![(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol](/img/structure/B15309995.png)

![1-[4-(Dimethylphosphoryl)pyridin-2-yl]piperazine](/img/structure/B15310010.png)

![[(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane](/img/structure/B15310030.png)
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide](/img/structure/B15310034.png)
![4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}benzoicacid](/img/structure/B15310035.png)
